molecular formula C22H23NO4 B14957219 3-(3-methoxybenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-(3-methoxybenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B14957219
M. Wt: 365.4 g/mol
InChI Key: LQQASUINDUEYQQ-UHFFFAOYSA-N
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Description

3-[(3-METHOXYPHENYL)METHYL]-6,7,10-TRIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a chromeno[6,7-e][1,3]oxazin-8-one core, which is a fused ring system combining a benzopyran and an oxazine ring. The presence of methoxy, methyl, and phenyl groups further enhances its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-METHOXYPHENYL)METHYL]-6,7,10-TRIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid with acetic anhydride to form a benzoxazinone intermediate . This intermediate can then undergo further reactions, such as alkylation and cyclization, to form the final product. The reaction conditions often require refluxing in solvents like acetic acid and the use of catalysts to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(3-METHOXYPHENYL)METHYL]-6,7,10-TRIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Mechanism of Action

The mechanism of action of 3-[(3-METHOXYPHENYL)METHYL]-6,7,10-TRIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(3-METHOXYPHENYL)METHYL]-6,7,10-TRIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE apart is its unique combination of functional groups and fused ring system, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

3-[(3-methoxyphenyl)methyl]-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C22H23NO4/c1-13-14(2)22(24)27-21-15(3)20-17(9-19(13)21)11-23(12-26-20)10-16-6-5-7-18(8-16)25-4/h5-9H,10-12H2,1-4H3

InChI Key

LQQASUINDUEYQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC(=CC=C4)OC)C

Origin of Product

United States

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